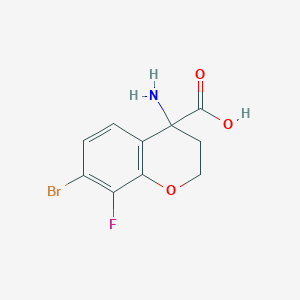
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a chroman ring, which is a benzopyran derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves several steps, typically starting with the formation of the chroman ring followed by the introduction of the amino, bromo, and fluoro groups. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .
Comparison with Similar Compounds
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrFNO3 |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |
InChI Key |
DIEXBFOMOSQQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















